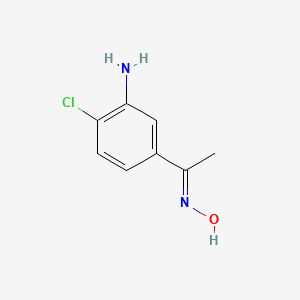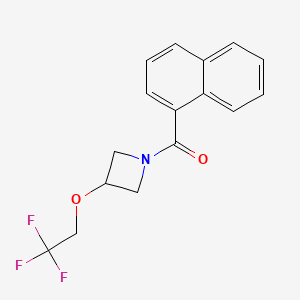![molecular formula C15H15N5O2 B2435611 N-methyl-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 941972-84-5](/img/structure/B2435611.png)
N-methyl-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a synthetic organic compound with complex structural properties
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the family of pyrazolopyridines , which have been extensively studied for their diverse biological activities.
Mode of Action
Pyrazolopyridines are known to interact with various biological targets, but the exact interaction of this compound with its potential targets needs further investigation .
Biochemical Pathways
Pyrazolopyridines are known to be involved in a wide range of biological processes , but the specific pathways influenced by this compound are yet to be determined.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the compound’s structural similarity to other pyrazolopyridines , it may have similar effects, but specific studies would be needed to confirm this.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is synthesized through multi-step organic reactions. The primary method involves the cyclization of N-methyl-4-(2-bromoacetyl)-3-methyl-1-phenyl-1H-pyrazole-5-carboxamide with hydrazine hydrate under reflux conditions, leading to the formation of the pyrazolopyridazinone structure.
Industrial Production Methods
Scaling up to industrial production, the process involves optimized reaction conditions to ensure high yield and purity. Techniques like crystallization and chromatography are commonly employed for purification, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : N-methyl-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide undergoes oxidation in the presence of strong oxidizing agents, producing various oxidized derivatives.
Reduction: : It can be reduced using hydride donors to form reduced pyrazolopyridazinone derivatives.
Substitution: : The compound participates in nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Substitution: : Halogenating agents and strong bases like sodium hydride.
Major Products
Oxidized derivatives, such as hydroxy and keto forms.
Reduced derivatives, leading to modified pyrazolopyridazinone structures.
Substituted products, where the acetamide group is replaced with various nucleophiles.
Scientific Research Applications
N-methyl-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide has diverse applications:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Explored for its potential as a biochemical probe.
Medicine: : Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of advanced materials and chemical catalysts.
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-(4-methyl-1-phenyl-1H-pyrazol-3-yl)acetamide
1-phenyl-3-methyl-1H-pyrazolo[3,4-d]pyridazine-7-one
4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7(6H)-one
Highlighting Uniqueness
While similar compounds share structural features, N-methyl-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide stands out due to its distinct acetamide group, influencing its chemical reactivity and biological activity. This uniqueness enhances its versatility in scientific applications.
Properties
IUPAC Name |
N-methyl-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-10-12-8-17-20(11-6-4-3-5-7-11)14(12)15(22)19(18-10)9-13(21)16-2/h3-8H,9H2,1-2H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEMUQULTRFASJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-ethoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2435528.png)
![1-allyl-2-[(4-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2435530.png)
![4-(4-fluorophenyl)-N-(4-(trifluoromethoxy)phenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2435531.png)
![N-(9H-fluoren-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2435532.png)

![2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2435536.png)
![Potassium [4-(5-chloropyridin-2-yl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanide](/img/structure/B2435537.png)
![2-methyl-4-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2435538.png)
![3-[9-(4-hydroxyphenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]propanoic acid](/img/structure/B2435540.png)

![ethyl 5-(2-methyl-3-nitrobenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2435545.png)
![methyl 3-({(2Z)-7-hydroxy-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2435546.png)

![2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2435551.png)
